![molecular formula C15H19BrFNO2 B3835671 ethyl 1-(3-bromo-4-fluorobenzyl)-2-piperidinecarboxylate](/img/structure/B3835671.png)
ethyl 1-(3-bromo-4-fluorobenzyl)-2-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-(3-bromo-4-fluorobenzyl)-2-piperidinecarboxylate is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidinecarboxylate esters and has been found to exhibit interesting biological properties that make it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of ethyl 1-(3-bromo-4-fluorobenzyl)-2-piperidinecarboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or receptors that are involved in the growth and proliferation of cancer cells or the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that ethyl 1-(3-bromo-4-fluorobenzyl)-2-piperidinecarboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in the brain (a hallmark of Alzheimer's disease), and reduce inflammation in the brain. It has also been found to have a low toxicity profile and does not appear to cause significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-(3-bromo-4-fluorobenzyl)-2-piperidinecarboxylate in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects on specific biological pathways.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-(3-bromo-4-fluorobenzyl)-2-piperidinecarboxylate. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain. Another area of interest is its potential as a cancer treatment, as it has been found to induce apoptosis in cancer cells. Further studies are needed to fully understand its mechanism of action and to investigate its potential applications in these and other areas of medicine.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-bromo-4-fluorobenzyl)-2-piperidinecarboxylate has been investigated for its potential applications in the field of medicinal chemistry. It has been found to exhibit activity against certain types of cancer cells and has also shown promise as a potential treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 1-[(3-bromo-4-fluorophenyl)methyl]piperidine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrFNO2/c1-2-20-15(19)14-5-3-4-8-18(14)10-11-6-7-13(17)12(16)9-11/h6-7,9,14H,2-5,8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLOSEYDGIUBQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=C(C=C2)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-bromo-4-fluorophenyl)methyl]piperidine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.